Magnesium carbonate trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

14457-83-1 |

|---|---|

Molecular Formula |

CH6MgO6 |

Molecular Weight |

138.36 g/mol |

IUPAC Name |

magnesium;carbonate;trihydrate |

InChI |

InChI=1S/CH2O3.Mg.3H2O/c2-1(3)4;;;;/h(H2,2,3,4);;3*1H2/q;+2;;;/p-2 |

InChI Key |

NEKPCAYWQWRBHN-UHFFFAOYSA-L |

SMILES |

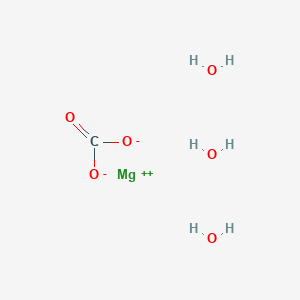

C(=O)([O-])[O-].O.O.O.[Mg+2] |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.[Mg+2] |

Other CAS No. |

5145-46-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium Carbonate Trihydrate (CAS 14457-83-1) for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium carbonate trihydrate (MgCO₃·3H₂O), also known as nesquehonite, with a specific focus on its applications in the pharmaceutical industry. This document delves into its physicochemical properties, synthesis, analytical characterization, and its multifaceted roles as both an active pharmaceutical ingredient (API) and an excipient. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are included to support drug development efforts.

Physicochemical Properties

This compound is a hydrated salt of magnesium carbonate. Its fundamental properties are summarized in the table below, providing a foundation for its application in pharmaceutical formulations.

| Property | Value | Reference |

| CAS Number | 14457-83-1 | [1] |

| Molecular Formula | MgCO₃·3H₂O | [2] |

| Molecular Weight | 138.36 g/mol | [2] |

| Appearance | Colorless to white monoclinic crystals or powder. | [2] |

| Density | 1.837 g/cm³ | [1] |

| Solubility in Water | 0.179 g/100 mL at 16°C | [2] |

| Melting Point | Decomposes at 165 °C | [1] |

Thermal Decomposition: this compound undergoes a multi-step decomposition upon heating. The three water molecules are lost in stages at temperatures below 250°C.[3] The thermal stability in air is limited to temperatures below 52°C.[3] The decomposition of the anhydrous magnesium carbonate to magnesium oxide and carbon dioxide begins at approximately 350°C.[1]

Synthesis and Manufacturing

Pharmaceutical-grade this compound can be synthesized through several methods, with precipitation being the most common. The choice of synthesis route can influence the physical properties of the final product, such as particle size and morphology.

Co-precipitation Method

A common laboratory and industrial synthesis involves the reaction of a soluble magnesium salt with a soluble carbonate or bicarbonate.

Experimental Protocol: Synthesis of this compound by Co-precipitation [4]

-

Reactant Preparation: Prepare aqueous solutions of magnesium chloride hexahydrate (MgCl₂·6H₂O) and sodium carbonate (Na₂CO₃) at a concentration of 0.3 mol/L.

-

Reaction: Heat the magnesium chloride solution to 50°C in a reaction vessel equipped with a stirrer.

-

Precipitation: Slowly add the sodium carbonate solution to the heated magnesium chloride solution while stirring at a constant rate (e.g., 300 r/min).

-

Reaction Time: Maintain the reaction temperature at 50°C and continue stirring for 15 minutes.

-

Aging: Allow the resulting precipitate to age in the mother liquor for 30 minutes to promote crystal growth and stabilization.

-

Filtration and Washing: Filter the precipitate and wash it several times with deionized water to remove any soluble byproducts.

-

Drying: Dry the washed precipitate in an oven at a temperature below 50°C to obtain this compound crystals.

The resulting product is typically rod-like crystals with an average diameter of about 5 μm.[4]

Carbonation Method

Another method involves the carbonation of a magnesium hydroxide (B78521) slurry.

Experimental Protocol: Synthesis by Carbonation [4]

-

Slurry Preparation: Prepare a suspension of magnesium hydroxide (Mg(OH)₂) in water.

-

Carbonation: Bubble carbon dioxide (CO₂) gas through the magnesium hydroxide suspension.

-

Temperature Control: Maintain the temperature of the reaction mixture, as this can influence the hydration state of the resulting magnesium carbonate.

-

Filtration and Drying: Once the reaction is complete, filter the precipitate and dry it at a low temperature to yield this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and physical characteristics of this compound.

| Analytical Technique | Purpose | Key Findings |

| X-Ray Diffraction (XRD) | To determine the crystal structure and phase purity. | Confirms the monoclinic crystal structure of nesquehonite.[1] |

| Thermogravimetric Analysis (TGA) | To study the thermal decomposition profile and water content. | Shows a multi-step weight loss corresponding to the loss of three water molecules, followed by the decomposition of the carbonate. |

| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions, such as dehydration and decomposition temperatures. | Provides endothermic peaks corresponding to the energy absorbed during dehydration and decomposition. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present (carbonate, water). | Shows characteristic absorption bands for the carbonate group (asymmetric and symmetric stretching) and water molecules (O-H stretching and H-O-H bending).[5] |

| Scanning Electron Microscopy (SEM) | To visualize the particle morphology and size. | Reveals the crystal habit, which can be influenced by the synthesis method.[5] |

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the sample crucible and a reference crucible in the TGA/DSC instrument.

-

Heating Program: Heat the sample from ambient temperature to a final temperature of around 600°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Data Analysis: Analyze the resulting TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves to identify the temperatures of dehydration and decomposition and to quantify the weight loss at each step.

Pharmaceutical Applications

Magnesium carbonate is a versatile material in the pharmaceutical industry, serving as both an active ingredient and an excipient. While many pharmaceutical sources refer to "light" or "heavy" magnesium carbonate, which are often basic hydrated forms, the trihydrate (nesquehonite) shares many of the same functional properties.[6]

As an Active Pharmaceutical Ingredient (API)

-

Antacid: Magnesium carbonate neutralizes gastric acid, providing relief from heartburn and indigestion. Its reaction with hydrochloric acid in the stomach produces magnesium chloride, water, and carbon dioxide.[7]

-

Osmotic Laxative: When taken in larger doses, the unabsorbed magnesium ions in the intestine attract water, which softens the stool and promotes bowel movements.[7]

As a Pharmaceutical Excipient

This compound's physical and chemical properties make it a valuable excipient in solid dosage form development.[8][9]

| Excipient Function | Mechanism and Benefits |

| Diluent/Filler | Provides bulk to tablets and capsules, ensuring a practical size for administration. It is inert and does not typically react with the API.[9] |

| Direct Compression Binder | Facilitates the formation of strong interparticle bonds during compression, leading to tablets with good hardness and low friability.[8] Its flow-enhancing properties are beneficial for high-speed tableting.[8] |

| Buffering Agent | Its slightly alkaline nature helps to stabilize pH-sensitive APIs and can improve the solubility of weakly acidic drugs.[8] |

| Absorbent | Its porous structure allows it to absorb moisture, protecting hygroscopic APIs and improving the stability of the formulation.[9] |

| Glidant/Antiadherent | Improves the flowability of powder blends and reduces sticking to tablet press punches and dies.[9] |

Experimental Protocol: Direct Compression Tableting

-

Blending: Blend the active pharmaceutical ingredient (API) with this compound and other excipients (e.g., a disintegrant like croscarmellose sodium) in a V-blender for a specified time (e.g., 15 minutes) to ensure a homogenous mixture.

-

Lubrication: Add a lubricant, such as magnesium stearate (B1226849) (e.g., 0.5% w/w), to the blend and mix for a shorter duration (e.g., 3 minutes) to prevent over-lubrication.

-

Compression: Compress the final blend into tablets using a tablet press with appropriate tooling at a defined compression force.

-

Tablet Characterization: Evaluate the tablets for weight variation, hardness, thickness, friability, and disintegration time according to pharmacopeial standards.

-

Dissolution Testing: Perform dissolution testing to determine the release profile of the API from the tablet.

Biological Interactions and Signaling Pathways

Recent research has shed light on the role of magnesium in cellular signaling, which is of interest in drug development beyond its traditional uses.

Inhibition of Wnt/β-catenin Signaling

Magnesium has been shown to inhibit the Wnt/β-catenin signaling pathway.[6][10][11][12][13] This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis. The inhibitory effect of magnesium on this pathway suggests its potential therapeutic application in these conditions.[12][13]

Below is a simplified representation of the Wnt/β-catenin signaling pathway and the inhibitory effect of magnesium.

Wnt/β-catenin signaling pathway and the potential role of magnesium.

Cellular Uptake

When magnesium carbonate is formulated as nanoparticles for drug delivery, its interaction with cells is of paramount importance. The cellular uptake of nanoparticles is a complex process influenced by particle size, shape, and surface chemistry.

Experimental Workflow: In Vitro Cellular Uptake Study

The following diagram illustrates a typical workflow for assessing the cellular uptake of magnesium carbonate nanoparticles.

Workflow for studying cellular uptake of magnesium carbonate nanoparticles.

Safety and Regulatory Information

Magnesium carbonate is generally regarded as safe (GRAS) for use in food and pharmaceuticals.[6] However, it is contraindicated in patients with renal impairment due to the risk of hypermagnesemia.[6] When used as an antacid, the production of carbon dioxide in the stomach can cause bloating and eructation.[6]

Conclusion

This compound (nesquehonite) is a versatile and valuable material for the pharmaceutical industry. Its well-defined physicochemical properties, coupled with its multiple functionalities as both an API and an excipient, make it a strong candidate for use in a variety of dosage forms. This guide provides a foundational understanding for researchers and drug development professionals to explore and leverage the full potential of this compound in their formulation and therapeutic development endeavors. Further research into its specific effects on drug release kinetics and its interactions with biological systems will continue to expand its utility in modern medicine.

References

- 1. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. meixi-mgo.com [meixi-mgo.com]

- 5. researchgate.net [researchgate.net]

- 6. Magnesium inhibits Wnt/β-catenin activity and reverses the osteogenic transformation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]

- 8. Magnesium Carbonate as Dry Binder in Tablets [magnesiumking.com]

- 9. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium Inhibits Wnt/β-Catenin Activity and Reverses the Osteogenic Transformation of Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]

- 12. Frontiers | Magnesium-Assisted Cisplatin Inhibits Bladder Cancer Cell Survival by Modulating Wnt/β-Catenin Signaling Pathway [frontiersin.org]

- 13. Magnesium-Assisted Cisplatin Inhibits Bladder Cancer Cell Survival by Modulating Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Magnesium carbonate trihydrate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Magnesium Carbonate Trihydrate

Introduction

This compound (MgCO₃·3H₂O), known mineralogically as nesquehonite, is a hydrated inorganic salt of magnesium.[1] It presents as a white, odorless, and stable crystalline solid.[2] This compound is of significant interest to researchers, scientists, and drug development professionals due to its versatile applications. In the pharmaceutical industry, it serves a dual role, utilized both as an active pharmaceutical ingredient (API), primarily as an antacid and laxative, and as a functional excipient in solid dosage forms.[3][4] Its utility stems from a unique combination of physical characteristics and chemical reactivity. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its synthesis and analysis, and its functional relevance in pharmaceutical development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Appearance | White powder, chunks, or colorless monoclinic crystals. | [1][5][6] |

| Molecular Weight | 138.36 g/mol | [5][7][8] |

| Density | 1.837 - 1.85 g/cm³ | [1][5][9][10] |

| Melting Point | 165 °C (Decomposes) | [1][5][10] |

| Solubility in Water | 0.179 g/100 mL (at 16°C). Practically insoluble in pure water but solubility increases in the presence of carbon dioxide. | [2][3][6][8] |

| Refractive Index | 1.412 | [1] |

| pH | Imparts a slightly alkaline reaction in water. | [2][11] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Citations |

| Linear Formula | MgCO₃·3H₂O | [5] |

| Molecular Formula | CH₆MgO₆ | [7][8] |

| IUPAC Name | magnesium; carbonate; trihydrate | [5][7] |

| CAS Number | 14457-83-1, 5145-46-0 | [1][5][7] |

| PubChem CID | 3014349 | [5][7] |

| Mineral Name | Nesquehonite | [1] |

Detailed Property Analysis

Crystal Structure and Morphology

This compound crystallizes in a monoclinic structure.[1][12] The crystal lattice is composed of double chains formed by highly distorted magnesium-centered octahedra ([MgO₆]) and trigonal carbonate groups ([CO₃]).[9] Within these chains, two water molecules are coordinated with the magnesium ion. The third water molecule resides between these chains, linking them together through a network of hydrogen bonds.[9] Under controlled precipitation conditions, nesquehonite typically forms needle-like or rod-like crystals.[13][14] The morphology and particle size can be influenced by synthesis parameters such as temperature and pH.[13]

Thermal Stability and Decomposition

The thermal stability of nesquehonite is limited; it remains stable at room pressure at temperatures below 52°C.[9][15] Above this temperature, it undergoes a multi-stage decomposition process. The dehydration begins with the loss of water molecules, with distinct steps occurring at approximately 157°C and 179°C.[1] Complete dehydration occurs below 250°C.[9][15] The subsequent decomposition of the anhydrous magnesium carbonate to magnesium oxide (MgO) and carbon dioxide (CO₂) begins around 350°C, although complete calcination is generally considered to occur at temperatures above 900°C to prevent the reabsorption of liberated CO₂.[1]

Chemical Reactivity

As a typical carbonate salt, this compound readily reacts with dilute acids. This reaction results in the formation of a magnesium salt, water, and the effervescent release of carbon dioxide gas.[1][5][16] For instance, with hydrochloric acid, the reaction is: MgCO₃ + 2HCl → MgCl₂ + H₂O + CO₂[1]

The compound is stable in dry air and upon exposure to light.[3] Its aqueous suspension is slightly alkaline.[2]

Relevance in Pharmaceutical Development

The physical and chemical properties of this compound make it a valuable material in drug formulation and development.

-

As an Excipient: It is widely used in tablets and capsules. Its inertness, low water solubility, and fine powder characteristics allow it to function as a diluent or filler to provide bulk, a glidant to improve powder flow during manufacturing, and an anti-caking agent to maintain blend uniformity.[3][4][17][18]

-

As an Active Ingredient (API): Its alkaline nature allows it to act as an effective antacid by neutralizing excess stomach acid.[3][4] Upon contact with gastric acid (HCl), it reacts to form soluble magnesium chloride, thereby raising the gastric pH.[3] It is also used as an osmotic laxative.

Experimental Protocols

Synthesis by Co-precipitation

A common and effective method for preparing this compound is co-precipitation. This technique involves the reaction of a soluble magnesium salt with a soluble carbonate source in an aqueous solution.

Methodology:

-

Reagent Preparation: Prepare separate aqueous solutions of a magnesium salt (e.g., magnesium chloride, MgCl₂·6H₂O) and a carbonate precipitant (e.g., sodium carbonate, Na₂CO₃). A typical concentration is 0.3 mol/L for both reactants.[14]

-

Precipitation Reaction: Add the sodium carbonate solution to the magnesium chloride solution under vigorous stirring. The reaction is typically carried out at a controlled temperature of 50°C.[14]

-

Reaction and Aging: Maintain the reaction for approximately 15 minutes at the specified temperature. Following the initial reaction, allow the resulting suspension to age for about 30 minutes to ensure complete crystal formation and growth.[14]

-

Collection and Washing: Collect the white precipitate by filtration. Wash the collected solid multiple times with deionized water and ethanol (B145695) to remove any unreacted ions and impurities.[14][19]

-

Drying: Dry the final product in an oven at a temperature of 55-60°C for several hours to remove residual water and ethanol.[19]

Methods for Characterization

-

X-Ray Diffraction (XRD): XRD is the primary technique used to confirm the crystalline structure of the synthesized product, ensuring it matches the known pattern for nesquehonite.[9]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition profile. TGA measures the mass loss as a function of temperature, identifying the distinct dehydration and decarbonation steps, while DSC measures the heat flow associated with these transitions.[20]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology (e.g., needle-like or rod-like shapes) and assess the particle size and uniformity of the synthesized material.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to confirm the presence of carbonate ions and water molecules within the crystal structure by identifying their characteristic vibrational frequencies.[13]

Safety and Handling

Magnesium carbonate is generally regarded as a non-toxic and non-irritant material.[3] However, as a fine powder, it may cause mild mechanical irritation to the eyes and respiratory tract upon contact or inhalation.[21][22] The use of magnesium salts is typically contraindicated in patients with renal impairment due to potential difficulties in clearing excess magnesium from the body.[3] Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended during handling.

Conclusion

This compound is a compound with well-defined physical and chemical properties that underpin its utility in diverse scientific and industrial fields, particularly in drug development. Its specific crystal structure, limited solubility, and predictable thermal decomposition and chemical reactivity make it a versatile material. For researchers and formulation scientists, a thorough understanding of these core characteristics, coupled with established protocols for its synthesis and analysis, is essential for leveraging its full potential as both a functional excipient and an active pharmaceutical ingredient.

References

- 1. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. phexcom.com [phexcom.com]

- 4. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound CAS#: 14457-83-1 [m.chemicalbook.com]

- 7. This compound | CH6MgO6 | CID 3014349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Magnesium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 11. chemstock.ae [chemstock.ae]

- 12. Magnesium carbonate | 13717-00-5 [chemicalbook.com]

- 13. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meixi-mgo.com [meixi-mgo.com]

- 15. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meixi-mgo.com [meixi-mgo.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. Magnesium Carbonate BP USP IP JP FCC Food Grade Manufacturers [anmol.org]

- 19. rsc.org [rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. actylislab.com [actylislab.com]

- 22. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Magnesium Carbonate Trihydrate (Nesquehonite)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium carbonate trihydrate, known mineralogically as nesquehonite (MgCO₃·3H₂O), is a hydrated magnesium carbonate of significant interest across various scientific and industrial fields, including pharmaceuticals, geochemistry, and materials science. Its biocompatibility and potential as a CO₂ sequestration agent have garnered considerable research attention. A thorough understanding of its crystal structure and morphology is paramount for controlling its physicochemical properties and optimizing its applications. This technical guide provides a comprehensive overview of the crystallographic and morphological characteristics of nesquehonite, detailed experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Crystal Structure

Nesquehonite crystallizes in the monoclinic system.[1] The fundamental structure consists of infinite chains of corner-sharing MgO₆ octahedra that extend along the b-axis.[2][3] These chains are linked by carbonate (CO₃²⁻) groups, with each carbonate group connecting to three MgO₆ octahedra.[2][3] This arrangement results in a distorted octahedral geometry. The chains are further interconnected by a network of hydrogen bonds involving the water molecules.[2]

The precise chemical formula of nesquehonite has been a subject of discussion, with some studies suggesting it can also be represented as Mg(HCO₃)(OH)·2H₂O, particularly when formed under acidic or neutral pH conditions (pH < 8).[4] However, the formula MgCO₃·3H₂O is widely accepted for nesquehonite formed in alkaline environments (pH 8.5-12.5).[4]

Crystallographic Data

The crystallographic parameters of nesquehonite have been determined through various studies, primarily using X-ray diffraction techniques. The following table summarizes the key crystallographic data for nesquehonite.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n (or P2₁/m) | [5][6][7] |

| a | 7.705 Å - 7.72100(12) Å | [5][6] |

| b | 5.367 Å - 5.37518(7) Å | [5][6] |

| c | 12.121 Å - 12.1430(3) Å | [5][6] |

| β | 90.165(4)° - 90.451° | [5][6] |

| Unit Cell Volume (V) | 501.22 ų - 503.956(13) ų | [5][6] |

| Z (formula units per unit cell) | 4 | [5] |

| Density (calculated) | 1.856 g/cm³ | [5] |

| Density (measured) | 1.824 - 1.854 g/cm³ | [5] |

Crystal Morphology

The morphology of nesquehonite crystals is highly dependent on the synthesis conditions, including temperature, pH, and the presence of additives.[8] Common morphologies observed include:

-

Acicular (Needle-like): This is a very common morphology for nesquehonite, often forming radiated tufts or aggregates.[8][9]

-

Prismatic: Elongated prismatic crystals are also frequently observed.[5][10]

-

Botryoidal and Radiated Coatings: Nesquehonite can form botryoidal (grape-like) clusters and flat, radial coatings.[10]

-

Rod-like: Rod-shaped crystals have been synthesized under specific conditions.[11]

-

Polyhedral and Radial: Under certain synthesis conditions, such as the use of bubble templates, polyhedral and radial crystals can be formed.[12]

The aspect ratio and size of the crystals can be tuned by controlling the reaction parameters. For instance, in a low-temperature hydrothermal synthesis, one-dimensional acicular crystals with an average aspect ratio of up to 29.60 have been produced.[13]

Experimental Protocols

Synthesis of Nesquehonite via Coprecipitation

This protocol describes a common method for synthesizing nesquehonite at room temperature.

Materials:

-

Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 30% (w/v) solution of MgSO₄·7H₂O by dissolving the appropriate amount in deionized water.

-

Prepare a stoichiometric equivalent solution of Na₂CO₃ in deionized water.

-

Rapidly mix the two solutions with vigorous stirring at room temperature (approximately 25°C). A white precipitate will form immediately.

-

Continue stirring the suspension for a specified reaction time (e.g., 60 minutes).

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove unreacted ions and promote rapid drying.

-

Dry the final product at room temperature or in a low-temperature oven (e.g., 55°C) to obtain nesquehonite powder.

Characterization of Nesquehonite Crystals

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and lattice parameters.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Procedure:

-

A small amount of the dried nesquehonite powder is gently packed into a sample holder.

-

The sample is scanned over a 2θ range (e.g., 10-80°) with a step size of 0.02° and a dwell time of 1 second per step.

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the nesquehonite phase.

-

Rietveld refinement of the XRD data can be performed to obtain precise lattice parameters.

-

Scanning Electron Microscopy (SEM):

-

Purpose: To observe the morphology, size, and surface features of the crystals.

-

Instrumentation: A scanning electron microscope.

-

Procedure:

-

A small amount of the nesquehonite powder is mounted onto an aluminum stub using double-sided carbon tape.

-

The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

The coated sample is then introduced into the SEM chamber and imaged at various magnifications.

-

Thermogravimetric Analysis (TGA):

-

Purpose: To study the thermal stability and decomposition behavior of nesquehonite.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed amount of the nesquehonite sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample as a function of temperature is recorded. The distinct weight loss steps correspond to the loss of water molecules and the decomposition of the carbonate.

-

Phase Transformation and Experimental Workflow

The following diagrams illustrate the phase transformation pathways of magnesium carbonate hydrates and a typical experimental workflow for the synthesis and characterization of nesquehonite.

Caption: Phase transformation pathway of hydrated magnesium carbonates.

References

- 1. A chronological study on formation mechanism of nesquehonite from nanoparticles to grown crystals and its application in nanoparticle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A new hydrate of magnesium carbonate, MgCO3·6H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Nesquehonite from Magnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of nesquehonite (MgCO₃·3H₂O) from magnesium chloride, a process of significant interest for carbon capture and storage, as well as for the production of high-purity magnesium compounds.[1][2][3] The methodologies presented are compiled from peer-reviewed scientific literature and provide a comprehensive overview of the primary synthesis routes.

Introduction to Nesquehonite Synthesis

Nesquehonite, a hydrated magnesium carbonate, can be synthesized through various pathways, primarily involving the reaction of a magnesium source with a carbonate precursor.[2][4] Magnesium chloride (MgCl₂) is a commonly utilized magnesium source due to its high solubility in aqueous solutions. The primary methods for synthesizing nesquehonite from magnesium chloride are:

-

Aqueous Precipitation: Reaction of an aqueous solution of magnesium chloride with a soluble carbonate salt.

-

Gas-Solid Carbonation: Introduction of gaseous carbon dioxide into a magnesium chloride solution, often in the presence of a pH-regulating agent.

The choice of synthesis route and the precise control of reaction parameters are critical in determining the purity, crystal morphology, and yield of the final nesquehonite product.

Experimental Protocols

Aqueous Precipitation Method

This method involves the direct reaction of magnesium chloride with a carbonate source in an aqueous solution. Common carbonate sources include sodium carbonate (Na₂CO₃) and ammonium (B1175870) carbonate ((NH₄)₂CO₃).[4][5]

2.1.1. Materials and Equipment

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Reaction vessel (glass beaker or flask)

-

Magnetic stirrer and stir bar

-

Titration burette

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

-

pH meter

2.1.2. Procedure

-

Preparation of Reactant Solutions:

-

Prepare a magnesium chloride solution by dissolving a specific amount of MgCl₂·6H₂O in deionized water.

-

Prepare a carbonate solution by dissolving the chosen carbonate salt (e.g., Na₂CO₃) in deionized water.

-

-

Precipitation:

-

Place the magnesium chloride solution in the reaction vessel and begin stirring at a constant rate.

-

Slowly add the carbonate solution to the magnesium chloride solution using a titration burette. The titration speed can influence crystal size.[5]

-

Monitor the pH of the solution throughout the addition. A pH above 8 is generally required for the precipitation of magnesium carbonates.[2]

-

-

Aging:

-

After the complete addition of the carbonate solution, continue stirring the resulting suspension for a defined period (equilibration time) to allow for crystal growth and phase stabilization.[5]

-

-

Filtration and Washing:

-

Separate the precipitated nesquehonite from the solution by filtration.

-

Wash the collected solid with deionized water to remove any unreacted salts and byproducts.

-

-

Drying:

-

Dry the washed nesquehonite in an oven at a low temperature (e.g., 40-50°C) to avoid dehydration of the crystalline water.

-

Gas-Solid Carbonation Method

This method utilizes gaseous carbon dioxide as the carbonate source, which is bubbled through a solution of magnesium chloride. The addition of a base, such as ammonia (B1221849), is often necessary to facilitate the reaction.[2]

2.2.1. Materials and Equipment

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ammonia solution (NH₄OH)

-

Carbon dioxide (CO₂) gas cylinder with a flowmeter

-

Gas dispersion tube (sparger)

-

Reaction vessel with a gas inlet and outlet

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Drying oven

-

pH meter

2.2.2. Procedure

-

Preparation of Magnesium Chloride Solution:

-

Dissolve MgCl₂·6H₂O in deionized water in the reaction vessel.

-

-

pH Adjustment:

-

Add ammonia solution to the magnesium chloride solution to raise the pH to a level conducive to carbonate precipitation.

-

-

Carbonation:

-

Filtration, Washing, and Drying:

-

Once the reaction is complete, filter, wash, and dry the resulting nesquehonite precipitate as described in the aqueous precipitation method.

-

Data Presentation

The following tables summarize key quantitative data from various studies on nesquehonite synthesis.

| Parameter | Value | Source |

| Aqueous Precipitation | ||

| Reactant Concentrations | 0.2 mol MgCl₂ and Na₂CO₃ | [6] |

| Temperature | 25 - 50 °C | [5] |

| Equilibration Time | 4 hours | [6] |

| Resulting Crystal Size | 15-20 μm length, 1-3 μm diameter | [7] |

| Gas-Solid Carbonation | ||

| Temperature | 20 ± 2 °C | [1][2] |

| Reaction Time | ~10 minutes for near-complete deposition | [1][2] |

Mandatory Visualizations

Experimental Workflows

References

- 1. Synthesis of nesquehonite by reaction of gaseous CO2 with Mg chloride solution: its potential role in the sequestration of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of Nesquehonite (MgCO₃·3H₂O) to Magnesium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of nesquehonite (MgCO₃·3H₂O) into magnesium oxide (MgO). Magnesium oxide is a material of significant interest in various fields, including pharmaceuticals, catalysis, and refractory materials, owing to its distinct properties that are heavily influenced by the precursor and the synthesis method. The thermal decomposition of nesquehonite is a critical route to produce MgO with controlled morphology and reactivity.

The Thermal Decomposition Pathway

The thermal decomposition of nesquehonite is a multi-step process that is highly sensitive to experimental conditions such as heating rate and the surrounding atmosphere.[1] The process can be broadly categorized into two main events: dehydration (loss of water molecules) and decarbonation (loss of carbon dioxide).

The decomposition typically proceeds through the formation of intermediate phases, including a transient, poorly crystalline phase sometimes referred to as "phase X" (approximating MgCO₃·2H₂O), followed by an amorphous magnesium carbonate phase before the final conversion to magnesium oxide (periclase).[1]

The overall chemical transformation can be summarized as follows:

MgCO₃·3H₂O(s) → MgCO₃(s) + 3H₂O(g) MgCO₃(s) → MgO(s) + CO₂(g)

However, the process is more complex than this simplified representation, with overlapping dehydration and decarbonation steps influencing the characteristics of the final MgO product.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of nesquehonite. The data reveals distinct stages of mass loss corresponding to the evolution of water and carbon dioxide.

Below is a summary of quantitative data compiled from various studies. It is important to note that the temperature ranges can vary depending on experimental parameters like heating rate and sample characteristics.

Table 1: Thermal Decomposition Stages of Nesquehonite (MgCO₃·3H₂O) in an Inert Atmosphere (e.g., N₂)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Species | Intermediate/Final Product |

| Dehydration 1 | 55 - 135 | ~100 - 143 | Variable | H₂O | "Phase X" (MgCO₃·2H₂O) |

| Dehydration 2 | 135 - 250 | ~170 - 215 | Variable | H₂O | Amorphous MgCO₃ |

| Dehydration 3 & Initial Decarbonation | 250 - 400 | ~350 | Variable | H₂O, CO₂ | Amorphous MgCO₃, MgO |

| Main Decarbonation | 400 - 550 | ~440 - 480 | ~31.8 (for CO₂) | CO₂ | Magnesium Oxide (MgO) |

Note: The total theoretical mass loss for the complete decomposition of MgCO₃·3H₂O to MgO is approximately 70.8%. The mass loss percentages for the initial dehydration steps are variable and overlapping.

The decomposition profile is significantly influenced by the atmosphere. For instance, in a CO₂ atmosphere, the decarbonation step is shifted to higher temperatures.[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results in the study of nesquehonite's thermal decomposition.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This technique is fundamental for determining the temperature ranges of decomposition, mass loss at each stage, and the associated enthalpic changes.

Instrumentation:

-

A simultaneous TGA-DSC instrument is recommended.

-

Alumina or platinum crucibles are suitable for the temperature range.

-

A gas controller for maintaining a precise atmosphere (e.g., high-purity nitrogen or carbon dioxide) is essential.

Procedure:

-

Sample Preparation: A small, representative sample of nesquehonite (typically 5-10 mg) is accurately weighed directly into the TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Purge the furnace with the desired gas (e.g., N₂ at a flow rate of 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (a typical rate is 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the corresponding mass loss.

-

The derivative of the TGA curve (DTG) helps to identify the peak temperatures of decomposition.

-

The DSC curve (heat flow vs. temperature) reveals whether the decomposition steps are endothermic or exothermic and allows for the calculation of enthalpy changes.

-

X-ray Diffraction (XRD) for Intermediate Phase Identification

XRD is employed to identify the crystalline phases present at different stages of the thermal decomposition.

Instrumentation:

-

A powder X-ray diffractometer with a high-temperature stage is ideal for in-situ studies.

-

For ex-situ analysis, a standard powder diffractometer is used.

Procedure for Ex-situ Analysis:

-

Sample Preparation:

-

Heat separate nesquehonite samples in a furnace to specific temperatures corresponding to the different decomposition stages identified by TGA (e.g., 150°C, 250°C, 400°C, 550°C).

-

Hold the samples at each temperature for a set duration to ensure the transformation is complete.

-

Rapidly cool the samples to room temperature to quench the high-temperature phases.

-

Gently grind the cooled samples to a fine powder.

-

-

XRD Analysis:

-

Mount the powdered sample on a sample holder.

-

Collect the XRD pattern over a relevant 2θ range (e.g., 10-80°) with a suitable step size and scan speed.

-

-

Data Analysis:

-

Identify the crystalline phases present in each sample by comparing the experimental diffraction patterns with standard reference patterns from databases like the ICDD's Powder Diffraction File™ (PDF®).

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy provides information about the chemical bonds present in the material, allowing for the tracking of the removal of water and carbonate groups during decomposition.

Instrumentation:

-

An FTIR spectrometer with a suitable sample holder (e.g., for KBr pellets or with an Attenuated Total Reflectance - ATR accessory).

-

An agate mortar and pestle for sample preparation.

-

A hydraulic press for preparing KBr pellets.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Heat nesquehonite samples to the desired temperatures as described for the XRD analysis.

-

Thoroughly mix a small amount of the heat-treated sample (1-2 mg) with approximately 200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Grind the mixture to a very fine powder.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[3]

-

-

FTIR Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Analysis:

-

Analyze the positions and intensities of the absorption bands to identify functional groups. Key bands to monitor include:

-

Broad bands in the 3000-3600 cm⁻¹ region and a band around 1640 cm⁻¹ corresponding to the stretching and bending vibrations of water molecules.

-

Strong absorption bands around 1420-1480 cm⁻¹ and 850-880 cm⁻¹ associated with the carbonate group (C-O stretching and bending vibrations).

-

The appearance of a characteristic band for MgO at lower wavenumbers (around 400-600 cm⁻¹) in the final product.

-

-

Visualizing the Decomposition Pathway and Experimental Workflow

Graphviz diagrams are provided below to illustrate the logical relationships in the thermal decomposition process and the experimental workflow.

Caption: Thermal decomposition pathway of MgCO₃·3H₂O.

Caption: Experimental workflow for characterization.

Conclusion

The thermal decomposition of nesquehonite to magnesium oxide is a complex, multi-stage process involving dehydration and decarbonation through intermediate phases. A thorough understanding and precise control of this process, guided by detailed experimental characterization using techniques like TGA-DSC, XRD, and FTIR, are paramount for producing MgO with tailored properties for advanced applications in research, science, and drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals working in these fields.

References

solubility of Magnesium carbonate trihydrate in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility of Magnesium Carbonate Trihydrate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of this compound (MgCO₃·3H₂O), also known as nesquehonite. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and chemical equilibria.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, most notably temperature, pH, and the presence of co-solutes. The intrinsic solubility in pure water is low, but it increases significantly in the presence of carbon dioxide due to the formation of the more soluble magnesium bicarbonate.

The solubility product constant (Ksp) is a key parameter for quantifying the solubility of sparingly soluble salts. For this compound, the dissolution equilibrium is:

MgCO₃·3H₂O(s) ⇌ Mg²⁺(aq) + CO₃²⁻(aq) + 3H₂O(l)

The Ksp is expressed as: Ksp = [Mg²⁺][CO₃²⁻]

Below is a summary of the solubility product constant and the calculated molar and mass solubility of nesquehonite in pure water at various temperatures.

| Temperature (°C) | Solubility Product Constant (Ksp) | Molar Solubility (mol/L) | Solubility (g/L) |

| 5 | 9.33 x 10⁻⁶ | 3.05 x 10⁻³ | 0.42 |

| 15 | 6.03 x 10⁻⁶ | 2.46 x 10⁻³ | 0.34 |

| 25 | 5.37 x 10⁻⁶ | 2.32 x 10⁻³ | 0.32 |

| 35 | 4.57 x 10⁻⁶ | 2.14 x 10⁻³ | 0.30 |

Note: Molar solubility was calculated as the square root of Ksp. Mass solubility was calculated by multiplying the molar solubility by the molar mass of MgCO₃·3H₂O (138.37 g/mol ).

The solubility of nesquehonite is also affected by the ionic strength of the solution. In the presence of salts like NaCl, the solubility initially increases and then gradually decreases as the salt concentration rises[1]. In contrast, the presence of salts such as MgCl₂, NH₄Cl, or KCl tends to increase the solubility of nesquehonite, likely due to complexation[1].

Experimental Protocols

Accurate determination of the solubility of this compound requires robust experimental procedures. The shake-flask method is the gold standard for determining thermodynamic solubility[2]. The subsequent analysis of the saturated solution is typically performed using complexometric titration for magnesium ions and acid-base titration for carbonate and bicarbonate ions.

Solubility Determination using the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Deionized water (or other aqueous solution of interest)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

pH meter

-

Analytical balance

-

Glass vials or flasks with airtight seals

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the aqueous solvent (e.g., deionized water) to the vial.

-

Seal the vials tightly to prevent any loss of solvent or ingress of atmospheric CO₂.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period to reach equilibrium. For sparingly soluble salts, this can take 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes).

-

Once equilibrium is achieved, allow the suspensions to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solid particles.

-

Dilute the filtrate as necessary for the subsequent analytical procedures.

-

Analyze the concentration of magnesium and carbonate/bicarbonate in the filtrate using the titration methods described below.

Quantification of Magnesium by EDTA Complexometric Titration

This method determines the concentration of Mg²⁺ ions in the saturated solution.

Materials:

-

Saturated filtrate from the shake-flask experiment

-

EDTA (ethylenediaminetetraacetic acid) standard solution (e.g., 0.01 M)

-

Ammonia (B1221849) buffer solution (pH 10)[3][4]

-

Burette, pipette, and conical flasks

Procedure:

-

Pipette a precise volume of the clear filtrate into a conical flask.

-

Dilute the sample with deionized water to approximately 100 mL[3].

-

Add 2 mL of the pH 10 ammonia buffer solution[3].

-

Add a small amount of Eriochrome Black T indicator. The solution will turn a wine-red color in the presence of magnesium ions[4][5].

-

Titrate the solution with the standardized EDTA solution. The EDTA will complex with the free Mg²⁺ ions.

-

The endpoint is reached when the solution color changes from wine-red to a distinct blue[3][4]. This indicates that all Mg²⁺ ions have been complexed by the EDTA.

-

Record the volume of EDTA solution used.

-

Calculate the concentration of Mg²⁺ in the sample based on the stoichiometry of the Mg²⁺-EDTA reaction (which is 1:1)[3].

Quantification of Carbonate and Bicarbonate by Acid-Base Titration

This two-step titration determines the concentration of carbonate and bicarbonate ions.

Materials:

-

Saturated filtrate from the shake-flask experiment

-

Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 0.1 N)[6]

-

Phenolphthalein (B1677637) indicator[6][7]

-

Burette, pipette, and conical flasks

Procedure:

-

Pipette a known volume of the filtrate into a conical flask.

-

Add 2-3 drops of phenolphthalein indicator. If carbonate is present, the solution will turn pink[7].

-

Titrate with the standard acid solution until the pink color disappears. This first endpoint corresponds to the conversion of all carbonate ions to bicarbonate ions (CO₃²⁻ + H⁺ → HCO₃⁻)[8]. Record the volume of acid used (V1).

-

To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow[7].

-

Continue the titration with the standard acid until the color changes from yellow to a reddish-orange[6]. This second endpoint corresponds to the neutralization of all bicarbonate ions (both original and those formed from carbonate) to carbonic acid (HCO₃⁻ + H⁺ → H₂CO₃)[9]. Record the total volume of acid used from the start of the titration (V2).

-

Calculate the carbonate and bicarbonate concentrations based on the volumes V1 and V2.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for determining the aqueous solubility of this compound.

Caption: Experimental workflow for solubility determination.

Chemical Equilibria in Aqueous Solution

The dissolution of this compound in water involves a series of interconnected chemical equilibria, as depicted in the diagram below.

Caption: Chemical equilibria of nesquehonite dissolution.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. titrations.info [titrations.info]

- 4. Estimation of Magnesium ions in water using EDTA – Stan's Academy [stansacademy.com]

- 5. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 6. Determination of carbonates and bicarbonates in water sample | PDF [slideshare.net]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. nsec.ac.in [nsec.ac.in]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of Nesquehonite

For Researchers, Scientists, and Professionals in Materials Science and Geology

Nesquehonite (MgCO₃·3H₂O) is a hydrated magnesium carbonate mineral that plays a significant role in low-temperature geochemical processes and has potential applications in carbon sequestration and as a precursor for magnesium-based materials. This guide provides a comprehensive overview of its natural occurrence, formation conditions, and characterization methodologies, tailored for a scientific audience.

Physicochemical Properties of Nesquehonite

Nesquehonite is characterized by its distinct physical and crystallographic properties, which are crucial for its identification and understanding its behavior in various environments.

| Property | Value |

| Chemical Formula | MgCO₃·3H₂O |

| Crystal System | Monoclinic[1][2] |

| Space Group | P2₁/m[1] |

| Unit Cell Parameters | a = 7.705 Å, b = 5.367 Å, c = 12.121 Å, β = 90.451°[1] |

| Color | Colorless to white[1] |

| Lustre | Vitreous, Greasy[1] |

| Hardness (Mohs) | 2.5[1][2] |

| **Density (g/cm³) ** | 1.824 - 1.854 (measured), 1.856 (calculated)[1] |

| Cleavage | Perfect on {101}, Good on {010}[1] |

| Solubility | Very slightly soluble in water, readily soluble in dilute acids with effervescence.[1] Its solubility in water increases in the presence of CO₂.[1] |

Natural Occurrence and Geological Settings

Nesquehonite is a secondary mineral formed under near-surface conditions.[3] It is typically found in environments where magnesium-rich fluids interact with a source of carbonate.

Common Geological Settings:

-

Serpentinite Alteration: It is frequently found as an alteration product in serpentinites and other ultramafic rocks.[3] The weathering of these rocks releases magnesium ions into solution, which then react with atmospheric or dissolved carbon dioxide to form nesquehonite.

-

Coal Mines: The type locality for nesquehonite is the Nesquehoning Coal Mine in Pennsylvania, USA.[2][4] It occurs as efflorescences on mine walls and timbers.

-

Caves and Lava Tubes: Nesquehonite can precipitate from magnesium-rich seepage waters in caves and lava tubes.

-

Spring Deposits: It is also found around springs where magnesium-bearing waters emerge and degas CO₂, leading to carbonate precipitation.

-

Antarctic Meteorites: An interesting occurrence of nesquehonite is on the surface of some meteorites found in Antarctica, where it forms through the reaction of meteorite minerals with terrestrial water and CO₂ at near-freezing temperatures.[3]

Associated Minerals:

Nesquehonite is often found in association with other hydrated magnesium carbonates and related minerals, including:

-

Lansfordite (MgCO₃·5H₂O)[3]

-

Hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O)

-

Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O)

-

Artinite (Mg₂(CO₃)(OH)₂·3H₂O)

-

Brucite (Mg(OH)₂)

-

Calcite (CaCO₃)

-

Aragonite (CaCO₃)

Formation and Transformation Pathways

The formation and stability of nesquehonite are highly dependent on environmental conditions such as temperature, pH, and the partial pressure of CO₂.

Formation Conditions:

| Parameter | Condition |

| Temperature | Nesquehonite typically forms at low temperatures, generally below 52°C.[5] Some studies indicate its precipitation at temperatures ranging from 25 to 50°C.[5] At temperatures below 10°C, the more hydrated lansfordite may form preferentially.[4] Free energy calculations suggest nesquehonite is the most stable magnesium carbonate hydrate (B1144303) at temperatures below 269 K (-4°C). |

| pH | The formation of nesquehonite is favored in alkaline conditions. Experimental studies have shown that it precipitates in a pH range of 8.5 to 12.5. At a pH below 8, the compound Mg(HCO₃)(OH)·2H₂O may form instead. |

| PCO₂ | Nesquehonite can form at near-ambient partial pressures of CO₂. The stability boundary between hydromagnesite and nesquehonite is at a PCO₂ of approximately 10⁻² atm at 25°C.[6] |

Formation from Serpentine (B99607) Weathering:

The diagram below illustrates the simplified pathway of nesquehonite formation from the weathering of serpentine.

Transformation Pathways:

Nesquehonite is a metastable phase and can transform into more stable hydrated magnesium carbonates over time, particularly with changes in temperature and humidity.

The transition from nesquehonite to hydromagnesite is reported to begin at temperatures above 52°C.[5] This transformation can proceed through an intermediate phase of dypingite.[7] Further heating under hydrothermal conditions (120-185°C) can lead to the formation of the most stable magnesium carbonate, magnesite.[8]

Experimental Protocols for Characterization

The identification and characterization of nesquehonite rely on a combination of analytical techniques. Below are generalized experimental protocols for the most common methods.

Experimental Workflow:

a) X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases present in a sample and to determine the crystal structure of nesquehonite.

-

Methodology:

-

A powdered sample of the mineral is prepared to ensure random orientation of the crystallites.

-

The sample is mounted on a sample holder in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.

-

The diffracted X-rays are detected, and their intensity is recorded as a function of the 2θ angle.

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the mineral phases. For nesquehonite, characteristic reflections are observed at approximately 15.80°, 21.01°, 26.86°, and 32.16° 2θ using CoKα radiation.[9][10]

-

b) Thermogravimetric Analysis (TGA)

-

Purpose: To study the thermal stability of nesquehonite and to quantify its water content.

-

Methodology:

-

A small, precisely weighed amount of the sample is placed in a crucible within a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 1°C/min to 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[11]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows mass loss at specific temperatures corresponding to dehydration and decarbonation events. Nesquehonite typically shows a significant weight loss corresponding to the loss of its three water molecules, followed by decarbonation at higher temperatures. The thermal decomposition of nesquehonite is a multi-step process, with the initial loss of water occurring at temperatures above 52°C.

-

c) Scanning Electron Microscopy (SEM)

-

Purpose: To visualize the morphology and microstructure of nesquehonite crystals.

-

Methodology:

-

The sample is mounted on an SEM stub using conductive adhesive.

-

If the sample is non-conductive, it is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

The sample is placed in the SEM chamber, which is evacuated to a high vacuum.

-

A focused beam of electrons is scanned across the surface of the sample.

-

The interactions between the electron beam and the sample produce various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image of the surface topography and composition. Nesquehonite typically forms acicular or prismatic crystals, often in radiating aggregates.[3]

-

Conclusion

Nesquehonite is a geologically significant mineral that provides insights into low-temperature, near-surface geochemical processes. Its formation is intricately linked to the weathering of magnesium-rich rocks and specific environmental conditions of temperature and pH. A thorough understanding of its properties, occurrence, and transformation pathways, facilitated by standard analytical techniques, is essential for researchers in geology, materials science, and for evaluating its potential in applications such as carbon mineralization. The detailed characterization of nesquehonite from various natural settings continues to contribute to our knowledge of magnesium carbonate systems.

References

- 1. mindat.org [mindat.org]

- 2. Nesquehonite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. espace.inrs.ca [espace.inrs.ca]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. mlfinfo.jp [mlfinfo.jp]

- 9. Stabilization of nesquehonite for application in carbon capture utilization and storage - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00947A [pubs.rsc.org]

- 10. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 11. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Analysis of Nesquehonite (MgCO3·3H2O): Molecular Formula and Weight

This technical guide provides a detailed breakdown of the molecular formula and molecular weight of the hydrated magnesium carbonate mineral, nesquehonite. The information is intended for researchers, scientists, and professionals in drug development who require precise chemical data.

Molecular Formula

The chemical formula for nesquehonite is MgCO3·3H2O .[1][2][3] This formula indicates that each formula unit of nesquehonite consists of one magnesium carbonate (MgCO3) molecule ionically bonded to three molecules of water (H2O).

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used in this calculation are standard atomic weights provided by IUPAC.

The calculation for the molecular weight of nesquehonite (MgCO3·3H2O) is detailed below.

| Element | Symbol | Quantity | Atomic Weight (amu) | Subtotal (amu) |

| Magnesium | Mg | 1 | 24.305[4][5][6] | 24.305 |

| Carbon | C | 1 | 12.011[7][8][9] | 12.011 |

| Oxygen | O | 6 (3 in CO3, 3 in 3H2O) | 15.999[10][11][12] | 95.994 |

| Hydrogen | H | 6 (in 3H2O) | 1.008[13][14][15] | 6.048 |

| Total | 138.358 |

Breakdown of Components:

-

Magnesium Carbonate (MgCO3):

-

Mg: 24.305

-

C: 12.011

-

O₃: 3 * 15.999 = 47.997

-

Subtotal for MgCO3: 84.313 amu

-

-

Water (H₂O):

-

H₂: 2 * 1.008 = 2.016

-

O: 15.999

-

Subtotal for one H₂O molecule: 18.015 amu

-

Subtotal for three H₂O molecules (3H₂O): 3 * 18.015 = 54.045 amu

-

Final Molecular Weight:

The total molecular weight of MgCO3·3H2O is the sum of the molecular weight of magnesium carbonate and the three water molecules:

84.313 amu (MgCO3) + 54.045 amu (3H₂O) = 138.358 amu

Therefore, the molecular weight of nesquehonite (MgCO3·3H2O) is approximately 138.36 g/mol .[16]

Logical Relationship of Components

The following diagram illustrates the constituent parts that sum to the total molecular weight of nesquehonite.

References

- 1. Nesquehonite - Wikipedia [en.wikipedia.org]

- 2. Resolving the Chemical Formula of Nesquehonite via NMR Crystallography, DFT Computation, and Complementary Neutron Diffraction [authors.library.caltech.edu]

- 3. Resolving the Chemical Formula of Nesquehonite via NMR Crystallography, DFT Computation, and Complementary Neutron Diffraction (Journal Article) | OSTI.GOV [osti.gov]

- 4. proprep.com [proprep.com]

- 5. Magnesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. Oxygen, atomic [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. m.youtube.com [m.youtube.com]

- 16. ins-europa.org [ins-europa.org]

An In-depth Technical Guide to the Safety of Magnesium Carbonate Trihydrate

This guide provides a comprehensive overview of the safety data for magnesium carbonate trihydrate, compiled for researchers, scientists, and drug development professionals. The information is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties, hazards, and handling procedures.

Chemical and Physical Properties

This compound is an inorganic salt.[1] It is a hydrated form of magnesium carbonate, also known as nesquehonite, and exists as a white, odorless, and tasteless powder or as light, friable masses.[1][2] It is stable in air and practically insoluble in water and alcohol, but it dissolves in dilute acids with effervescence.[2]

| Property | Value | Source |

| Chemical Formula | MgCO₃·3H₂O (CH₆MgO₆) | [3][4] |

| Molecular Weight | 138.36 g/mol | [3][4] |

| Appearance | Colorless to white crystalline powder or solid | [2][5] |

| Odor | Odorless | [2][5] |

| Density | 1.837 g/cm³ | [1] |

| Solubility in Water | 0.179 g/100 mL (16°C) | [3] |

| Melting Point | 165°C (decomposes) | [1] |

| pH | Basic (Aqueous solution imparts a slightly alkaline reaction) | [2][5] |

| Decomposition Temp. | Decomposes at 165°C; dehydration steps occur at 157°C and 179°C | [1] |

Toxicological Information

Magnesium carbonate is generally considered to have low toxicity. It is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[6][7] However, it may cause mild irritation to the eyes and respiratory tract.[7][8][9]

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg (for anhydrous form) | Rat | [6] |

| Skin Corrosion/Irritation | Not classified as a skin irritant/corrosive | - | [6][10] |

| Eye Damage/Irritation | Not classified as a serious eye irritant | - | [6][10] |

| Respiratory/Skin Sensitization | Not classified as a sensitizer | - | [6][10] |

| Germ Cell Mutagenicity | Not classified as mutagenic | - | [6][10] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | - | [11][12] |

| Reproductive Toxicity | Not classified as a reproductive toxicant | - | [6][10] |

Signs and Symptoms of Exposure:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms like coughing and shortness of breath.[5][9]

-

Ingestion: Non-toxic unless ingested in very large quantities, which may cause diarrhea.[9]

-

Skin Contact: Generally, no adverse effects are expected, but mild irritation and redness may occur.[8][9]

-

Eye Contact: May cause mechanical irritation, redness, and pain.[8][9]

Hazard Identification and Emergency Response

While not classified as a hazardous substance, proper procedures should be followed in case of exposure or accidental release.[7]

Detailed experimental protocols for determining the safety of magnesium carbonate are not typically provided in standard Safety Data Sheets. The safety classifications are based on standardized testing guidelines (e.g., OECD) results submitted to regulatory bodies. The following first aid procedures are universally recommended.

-

Inhalation: Remove the individual to fresh air. If breathing difficulties occur, seek medical attention.[8][11]

-

Skin Contact: Wash the affected area with soap and water. If irritation develops and persists, seek medical advice.[8][11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, get medical attention.[8][11]

-

Ingestion: If large amounts are swallowed, give water to drink. Do not induce vomiting. Seek medical advice.[8][9]

Below is a workflow diagram for first aid response.

Caption: Workflow for first aid procedures following exposure.

Handling, Storage, and Exposure Controls

Proper handling and storage are crucial to ensure safety in a laboratory or manufacturing setting.

-

Handling: Use with adequate ventilation to minimize dust generation and accumulation.[11][13] Avoid breathing dust and prevent contact with skin and eyes.[11][13] General hygiene measures, such as washing hands after handling, should be practiced.[5]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[8][11] Keep away from incompatible materials such as strong acids and formaldehyde.[5][7]

For nuisance dusts, the following general exposure limits are often cited, though specific limits for magnesium carbonate are not consistently established.

| Parameter | Limit | Agency | Source |

| Total Dust | 15 mg/m³ | OSHA PEL | [8] |

| Respirable Fraction | 5 mg/m³ | OSHA PEL | [8] |

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.

The selection of PPE is based on a risk assessment of the specific handling procedures. Standard protocols for handling solid chemical reagents should be followed.

-

Engineering Controls: A system of local or general exhaust ventilation is recommended to keep airborne concentrations below exposure limits.[8][11]

-

Eye/Face Protection: Use chemical safety goggles.[8]

-

Skin Protection: Wear protective gloves (e.g., Nitrile rubber) and clean, body-covering clothing.[6][8]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved respirator with a dust cartridge (e.g., P1 filter for particles).[5][6]

The logical workflow for PPE selection is illustrated below.

Caption: Logical workflow for selecting appropriate PPE.

Fire and Reactivity Data

-

Flammability: Magnesium carbonate is a non-flammable and non-combustible solid.[5][6]

-

Fire Extinguishing Media: Use an extinguishing agent that is appropriate for the surrounding fire.[8][11]

-

Hazardous Decomposition: When heated to decomposition, it emits magnesium oxide and carbon dioxide.[9][11]

-

Chemical Stability: The material is stable under normal ambient conditions.[6][11]

-

Incompatible Materials: It can react violently with strong acids and oxidizing agents.[6][13] It is also incompatible with formaldehyde.[7][9]

Accidental Release and Disposal

-

Accidental Release: In case of a spill, sweep up the material and place it in a sealed container for disposal.[5][8] Avoid generating dust.[11] The spill area can be washed after material pickup is complete.[5]

-

Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[5][9] Small amounts may be suitable for trash disposal or sanitary sewer, but local regulations should always be consulted.[5]

References

- 1. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CH6MgO6 | CID 3014349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resources.finalsite.net [resources.finalsite.net]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Magnesium Carbonate SDS MSDS Sheet [mubychem.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. singingrock.com [singingrock.com]

An In-Depth Technical Guide to the Hydrates of Magnesium Carbonate and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium carbonate and its hydrated forms are of significant interest across various scientific and industrial fields, including pharmaceuticals, materials science, and geology. In the pharmaceutical industry, magnesium carbonate is utilized as an excipient, an antacid, and a source of magnesium. The hydration state of magnesium carbonate can significantly influence its physical and chemical properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug development and formulation. This technical guide provides a comprehensive overview of the common hydrates of magnesium carbonate, their stability under various conditions, and detailed experimental protocols for their synthesis and characterization.

The Hydrated Forms of Magnesium Carbonate

Magnesium carbonate exists in several hydrated forms, each with a distinct crystal structure and water content. The most common and well-characterized hydrates are:

-

Nesquehonite (MgCO₃·3H₂O): A common crystalline hydrate (B1144303) that is often encountered in laboratory syntheses and natural environments.

-

Lansfordite (MgCO₃·5H₂O): A pentahydrate that is typically stable at lower temperatures.[1]

-

Barringtonite (B8008377) (MgCO₃·2H₂O): A dihydrate form of magnesium carbonate.

-

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): A basic magnesium carbonate hydrate.[2][3]

-

Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O): A basic hydrated magnesium carbonate.

-

Hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O): Another common basic hydrated magnesium carbonate.

The anhydrous form, magnesite (MgCO₃) , is the most thermodynamically stable form but its formation is often kinetically hindered at ambient temperatures in the presence of water.[4]

Stability of Magnesium Carbonate Hydrates

The stability of magnesium carbonate hydrates is influenced by temperature, pressure, and humidity. Understanding these relationships is crucial for controlling the solid-state form of magnesium carbonate in various applications.

Thermal Stability and Decomposition

The thermal decomposition of magnesium carbonate hydrates involves the loss of water molecules (dehydration) followed by the loss of carbon dioxide (decarbonation) at higher temperatures.

Nesquehonite (MgCO₃·3H₂O): Nesquehonite is thermally stable up to approximately 52°C.[4] Above this temperature, it begins to lose water in a multi-step process.[4][5] The decomposition starts with the formation of an amorphous or poorly crystalline phase with approximately two water molecules around 115°C.[4][5] Conventional thermal analysis shows two main dehydration steps at 157°C and 179°C, followed by decarbonation at 416°C and 487°C.[6] Controlled rate thermal analysis provides a more detailed picture with an isothermal dehydration step at 108°C and a quasi-isothermal step at 145°C, with carbon dioxide evolution occurring at 376°C.[6]

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): Artinite shows thermal stability up to 352°C. Its decomposition involves two main mass loss steps, one at 219°C and another at 355°C.[2]

Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O): Dypingite decomposes at a similar temperature to artinite but over a larger number of steps.[2]